molecular formula C14H21NO2 B13986955 (s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid

Cat. No.: B13986955
M. Wt: 235.32 g/mol
InChI Key: FYGHTYXZPMGFJL-NSHDSACASA-N
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Description

(S)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid is a chiral β-amino acid derivative characterized by a tert-butyl-substituted benzyl group at the C2 position and a carboxylic acid group at the C1 position. The amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions, making it a candidate for peptide mimetics or enzyme inhibitors.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

FYGHTYXZPMGFJL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, which proceeds smoothly under metal-free conditions . Another method involves the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences in molecular features between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(S)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid C₁₄H₂₁NO₂ 247.32 Amino, carboxylic acid, tert-butyl Chiral center, lipophilic tert-butyl group
Compound 21 C₃₄H₄₁N₃O₆ 611.71 Boc-protected amino, carboxylic acid, dibenzylamino, dimethyl Boc group for amino protection, dimethylphenyl core
Compound 8-2 C₂₁H₂₁O₆ 369.39 Carboxylic acid, methoxycarbonyl (×3) Three ester groups, rigid aromatic scaffold

Key Observations :

  • Polarity : Compound 8-2 contains three methoxycarbonyl groups, enhancing polarity compared to the tert-butyl group in the target compound. However, ester groups may reduce metabolic stability .
  • Amino Group Protection: The Boc group in Compound 21 contrasts with the free amino group in the target compound, suggesting divergent applications (e.g., peptide synthesis vs. direct bioactivity).

Physicochemical Properties

Property Target Compound Compound 21 Compound 8-2
Melting Point (°C) Not reported Not reported 171–173
Solubility Moderate in polar organic solvents Likely high in DMF/DMSO Soluble in chloroform
Lipophilicity (LogP)* Estimated ~2.5 (tert-butyl dominant) Higher (Boc and aromatic groups) Lower (polar ester groups)

*Lipophilicity estimates are based on substituent contributions.

Analysis :

  • Compound 8-2’s solubility in chloroform aligns with its ester-dominated structure, whereas the target compound’s amino and carboxylic acid groups may favor solubility in polar aprotic solvents .

Biological Activity

(S)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid, often referred to as Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid when protected with a Boc group, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, particularly the bulky tert-butyl group, enhance its lipophilicity and sterics, making it an essential building block in the development of peptide-based drugs and therapeutic agents.

The molecular formula for this compound is C15H21NO2C_{15}H_{21}NO_2. The presence of the tert-butyl group contributes to its unique reactivity profile, allowing for specific interactions with enzymes and receptors within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Peptide Synthesis : It serves as a key component in creating peptide-based drugs.
  • Protein-Protein Interactions : The compound plays a role in studying enzyme-substrate dynamics and protein interactions.
  • Therapeutic Applications : Its structural characteristics make it a valuable asset in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can influence cellular processes and biochemical pathways. The bulky tert-butyl side chain enhances its binding affinity to certain receptors, which is crucial for its effectiveness as a therapeutic agent.

Case Study 1: Peptide-Based Drug Development

In a study focusing on peptide synthesis, Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid was utilized to create novel peptides with enhanced stability and bioactivity. The resulting peptides demonstrated improved binding affinity to target proteins compared to those synthesized without this compound. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Enzyme Interaction Studies

Another investigation explored the interaction of this compound with bacterial collagenases. The compound was found to inhibit collagenase activity effectively, suggesting potential applications in treating conditions associated with excessive collagen degradation. The inhibition constants (K values) were measured, demonstrating significant potency against various bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Boc-3-amino-2-benzylpropionic acidC15H21NO4C_{15}H_{21}NO_4Lacks tert-butyl group; simpler structureLimited peptide synthesis applications
Boc-β-homophenylalanineC16H23NO4C_{16}H_{23}NO_4Contains a phenyl group; different side chainModerate activity in enzyme inhibition
(S)-3-Amino-2-tert-butoxycarbonylamino-propionic AcidC12H21NO4C_{12}H_{21}NO_4Different protecting group; less bulkyLower reactivity in peptide synthesis

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